molecular formula C6H6N2O3 B1666537 Acipimox CAS No. 51037-30-0

Acipimox

Cat. No. B1666537
CAS RN: 51037-30-0
M. Wt: 154.12 g/mol
InChI Key: DJQOOSBJCLSSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects . It reduces triglyceride levels and increases HDL cholesterol .


Molecular Structure Analysis

The molecular structure of Acipimox is C6H6N2O3 . It has a molecular weight of 154.12 .


Chemical Reactions Analysis

Acipimox is not known to undergo significant metabolism . It inhibits the production of triglycerides by the liver and the secretion of VLDL, leading indirectly to a modest reduction in LDL and increase in HDL .


Physical And Chemical Properties Analysis

Acipimox has a molecular weight of 154.12 and a chemical formula of C6H6N2O3 . It is not bound to blood plasma proteins and is not metabolized .

Scientific Research Applications

Receptor Identification and Hyperlipidemia Treatment

Acipimox is a derivative of nicotinic acid, widely used in the treatment of hyperlipidemia. It operates through the activation of a G-protein-coupled receptor on adipocytes. A study identified a novel GPCR, HM74b, as a receptor for nicotinic acid, which plays a key role in this process. This finding aids in developing new antihyperlipidemic drugs (Soga et al., 2003).

Impact on Muscle Mitochondrial Function

In a study involving type 2 diabetes patients, acipimox, as an NAD+ precursor, was shown to affect mitochondrial function independent of changes in nonesterified fatty acid concentrations. This suggests a potential for acipimox in improving metabolic health beyond its traditional use (van de Weijer et al., 2014).

Effects on Leptin Production

Research on isolated rat adipocytes demonstrated that Acipimox stimulates leptin production. This effect was observed to be more potent than insulin in cells from diabetic animals, indicating its significant role in mediating leptin production in adipocytes (Wang-Fisher et al., 2002).

Inhibition of Human Carbonic Anhydrases

A recent study found that acipimox acts as a low micromolar inhibitor against most human carbonic anhydrase isoforms. This implies its potential use in developing antiobesity treatments, given the role of some carbonic anhydrase isoforms in lipogenesis (Mori & Supuran, 2022).

Impact on Cardiac Parasympathetic Modulation

Research shows that short-term acipimox treatment in hypopituitary men leads to decreased parasympathetic tone. This indicates acipimox's effect on autonomic tone, which is important for understanding its comprehensive metabolic impacts (Vestergaard et al., 2017).

Pharmacokinetics in Hypoxia Conditions

A study focusing on the pharmacokinetics of acipimox in rats under hypoxia conditions revealed significant differences in pharmacokinetic parameters between normoxic and hypoxic rats. This suggests that acipimox dosage might need adjustment in clinical settings involving hypoxia (Shen et al., 2022).

Lipolysis in Obese Subjects

In obese subjects, acipimox was observed to reduce triglyceride synthesis by decreasing nonesterified fatty acid availability from adipocytes. This highlights its potential role in managing obesity-related metabolic disorders (Flechtner-Mors et al., 2001).

Safety And Hazards

Acipimox can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and adequate ventilation are recommended when handling Acipimox .

Future Directions

Acipimox has been studied for its effects on mitochondrial myopathy and cardiac dysfunction induced by electronic cigarettes . These studies suggest potential new applications for Acipimox in treating these conditions.

properties

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046202
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acipimox

CAS RN

51037-30-0
Record name Acipimox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51037-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACIPIMOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acipimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIPIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acipimox
Reactant of Route 2
Reactant of Route 2
Acipimox
Reactant of Route 3
Reactant of Route 3
Acipimox
Reactant of Route 4
Acipimox
Reactant of Route 5
Acipimox
Reactant of Route 6
Acipimox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.